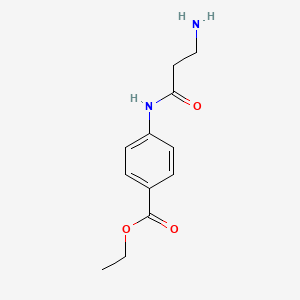
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde
Vue d'ensemble
Description
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with a pyridine ring and a carbaldehyde group, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with pyridine-3-carbaldehyde under acidic conditions, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as piperidine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, primary amines in ethanol.
Major Products Formed
Oxidation: 8-Methyl-2-(pyridin-3-yl)quinoline-3-carboxylic acid.
Reduction: 8-Methyl-2-(pyridin-3-yl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde involves its interaction with various molecular targets:
DNA Intercalation: The planar structure of the quinoline core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-3-carbaldehyde: Lacks the methyl and pyridine substituents, making it less versatile in chemical reactions.
2-Methylquinoline-3-carbaldehyde: Similar structure but without the pyridine ring, leading to different biological activities.
8-Methylquinoline-3-carbaldehyde: Lacks the pyridine ring, affecting its ability to interact with certain biological targets.
Uniqueness
8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde is unique due to its combination of a quinoline core, a pyridine ring, and a carbaldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H12N2O |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
8-methyl-2-pyridin-3-ylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C16H12N2O/c1-11-4-2-5-12-8-14(10-19)16(18-15(11)12)13-6-3-7-17-9-13/h2-10H,1H3 |
Clé InChI |
KKYZJJKFPVHXNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CN=CC=C3)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrazole-3-carboxamide,4-[3-(hydroxymethyl)phenyl]-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8492940.png)










![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-((4-chlorobenzyl)glycyl)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-2-one](/img/structure/B8493036.png)
